molecular formula C16H10FN3 B13052235 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Cat. No.: B13052235
M. Wt: 263.27 g/mol
InChI Key: BIELVQPSHRMJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves multiple steps. One documented method includes the following steps:

Chemical Reactions Analysis

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its binding to neurofibrillary tangles composed of aggregated tau protein. This binding is highly specific and selective, allowing for the accurate detection of NFTs using PET imaging. The compound’s physicochemical properties and in vivo pharmacokinetics make it suitable for this application .

Comparison with Similar Compounds

Similar compounds to 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline include:

The uniqueness of this compound lies in its high specificity and selectivity for binding to NFTs, as well as its favorable pharmacokinetic properties .

Properties

Molecular Formula

C16H10FN3

Molecular Weight

263.27 g/mol

IUPAC Name

6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline

InChI

InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H

InChI Key

BIELVQPSHRMJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4

Origin of Product

United States

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